molecular formula C26H44N2O6S2 B14347803 1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate CAS No. 90449-45-9

1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate

Cat. No.: B14347803
CAS No.: 90449-45-9
M. Wt: 544.8 g/mol
InChI Key: OIJQKTLVXCHCCY-UHFFFAOYSA-L
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Description

1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of bipyridine, a heterocyclic compound that contains two pyridine rings. The heptyl groups attached to the nitrogen atoms in the bipyridine structure enhance its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the alkylation of 4,4’-bipyridine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding bipyridine derivatives.

    Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: The substitution reactions typically require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds.

Scientific Research Applications

1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is employed in the study of biological systems and as a probe for detecting specific biomolecules.

    Industry: The compound is used in the development of electrochromic materials, organic electronics, and electrochemical devices.

Mechanism of Action

The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox-active electrolyte, facilitating electron transfer processes in electrochemical systems. It can also form complexes with metal ions, which can enhance its catalytic activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Diheptyl-4,4’-bipyridinium dibromide
  • Methyl viologen dichloride hydrate
  • Ethyl viologen dibromide
  • Benzyl viologen dichloride

Uniqueness

1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its enhanced solubility and stability, which are attributed to the heptyl groups attached to the bipyridine structure. This makes it more suitable for applications in organic electronics and electrochemical devices compared to its similar compounds.

Properties

CAS No.

90449-45-9

Molecular Formula

C26H44N2O6S2

Molecular Weight

544.8 g/mol

IUPAC Name

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate

InChI

InChI=1S/C24H38N2.2CH4O3S/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-5(2,3)4/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

OIJQKTLVXCHCCY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

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